3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

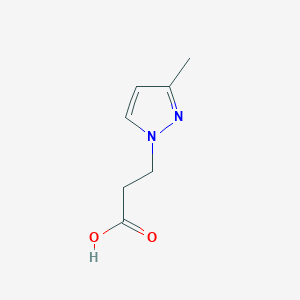

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6-2-4-9(8-6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLLCFQUZAEVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354598 |

Source

|

| Record name | 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803226 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72145-00-7 |

Source

|

| Record name | 3-Methyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72145-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-1-propanoic acid, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway, including experimental protocols and characterization data.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 3-methylpyrazole, via a condensation reaction. The second step introduces the propanoic acid side chain through a Michael addition of 3-methylpyrazole to an acrylate ester, followed by hydrolysis of the resulting ester.

Characterization of 3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available chemical and physical data for 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Despite its commercial availability, detailed experimental characterization and biological activity studies for this specific compound are not extensively reported in publicly accessible scientific literature. This document compiles the existing information and highlights areas where further research is required.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a propanoic acid chain. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72145-00-7 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | FPLLCFQUZAEVIE-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=NN1CCC(=O)O |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, general synthetic routes for N-alkylated pyrazole derivatives are well-established. A plausible synthetic approach would involve the N-alkylation of 3-methyl-1H-pyrazole with a suitable three-carbon synthon containing a carboxylic acid or a precursor group.

A potential synthetic pathway is illustrated in the workflow diagram below. This represents a generalized approach and would require experimental optimization.

References

Spectroscopic and Synthetic Overview of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

While specific experimental data for 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is not available in the searched literature, we can predict the expected spectroscopic features based on its structure and data from analogous compounds. These predictions are intended to guide researchers in the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (on pyrazole) | 2.2 - 2.4 | s | - |

| CH₂ (adjacent to pyrazole) | 4.2 - 4.4 | t | 6.5 - 7.5 |

| CH₂ (adjacent to COOH) | 2.8 - 3.0 | t | 6.5 - 7.5 |

| H-4 (on pyrazole) | 6.0 - 6.2 | d | 2.0 - 2.5 |

| H-5 (on pyrazole) | 7.3 - 7.5 | d | 2.0 - 2.5 |

| COOH | 10.0 - 12.0 | br s | - |

Solvent: CDCl₃ or DMSO-d₆. Predictions are based on general chemical shift ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (on pyrazole) | 10 - 15 |

| CH₂ (adjacent to pyrazole) | 45 - 50 |

| CH₂ (adjacent to COOH) | 30 - 35 |

| C-3 (on pyrazole) | 148 - 152 |

| C-4 (on pyrazole) | 105 - 110 |

| C-5 (on pyrazole) | 138 - 142 |

| C=O (carboxyl) | 170 - 175 |

Solvent: CDCl₃ or DMSO-d₆. Predictions are based on general chemical shift ranges for similar functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H (sp³ and sp²) | 2850 - 3150 | Medium-Strong |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong |

| C=N, C=C (Pyrazole ring) | 1450 - 1600 | Medium |

| C-O | 1210 - 1320 | Medium |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | 154.07 | Molecular ion |

| [M-COOH]+ | 109.08 | Loss of the carboxyl group |

| [M-C₃H₅O₂]+ | 81.06 | Fragmentation of the propanoic acid chain |

Ionization method: Electron Ionization (EI).

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.

General Synthesis Approach: Michael Addition

A common method for the synthesis of N-alkylated pyrazoles is the Michael addition of a pyrazole to an α,β-unsaturated carbonyl compound.

Reaction Scheme:

3-methyl-1H-pyrazole + Ethyl acrylate → Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate → this compound

Step 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

-

To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium ethoxide or triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid, such as 1M HCl, which should precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a general guideline and may require optimization. Researchers should always adhere to standard laboratory safety procedures.

Technical Guide: Spectroscopic Analysis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole moiety in numerous biologically active molecules. A thorough understanding of its structure is paramount for its application in further research and development. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Due to the absence of experimentally acquired spectra in publicly available databases, this guide is based on predicted ¹H and ¹³C NMR data. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Pyrazole derivatives are significant in medicinal chemistry and drug development, making a thorough understanding of their structural characterization essential.[1] Mass spectrometry is a critical analytical technique for determining molecular weight, elemental composition, and structural elucidation through fragmentation analysis.[2] This document outlines predicted fragmentation pathways, experimental protocols for analysis, and a summary of expected quantitative data.

Predicted Mass Spectral Data

The analysis of this compound by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is expected to yield the protonated molecule [M+H]⁺ as the base peak or a prominent ion. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing the exact mass.[2] Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation of the parent ion.[2]

Based on the fragmentation patterns of pyrazoles and carboxylic acids, a proposed fragmentation scheme for the [M+H]⁺ ion of this compound is presented below.[3][4]

| Predicted Fragment Ion | m/z (monoisotopic) | Proposed Structure / Neutral Loss |

| [M+H]⁺ | 155.0815 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 137.0709 | Loss of water from the carboxylic acid group |

| [M+H - COOH]⁺ | 110.0811 | Loss of the carboxylic acid group |

| [C₄H₅N₂]⁺ | 81.0447 | Cleavage of the propanoic acid side chain, resulting in the methylpyrazole cation |

| [C₃H₃N₂]⁺ | 67.0291 | Fragmentation of the pyrazole ring |

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is detailed below.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2][5]

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition.[6]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.[2]

Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column is suitable for the separation of this polar organic molecule.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compound.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the [M+H]⁺ ion.

-

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-300).

-

MS/MS Analysis: For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion corresponding to [M+H]⁺ and subjecting it to collision-induced dissociation (CID).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.[2]

-

Source Parameters Optimization: Optimize the capillary voltage, cone voltage, and gas flow rates to maximize the signal intensity of the analyte.[2]

Visualizations

The following diagrams illustrate the logical workflow for mass spectrometric analysis and a proposed fragmentation pathway for this compound.

Caption: Experimental workflow for the LC-MS analysis of this compound.

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Technical Whitepaper: On the Crystal Structure of 3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid and its Analogs

Abstract: This document provides a detailed technical overview of the structural and synthetic aspects of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Due to the absence of publicly available crystallographic data for this specific compound, this paper presents a comprehensive analysis of a closely related analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, for which a crystal structure has been determined. Furthermore, a detailed, plausible experimental protocol for the synthesis and crystallization of the title compound is provided based on established chemical methodologies. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them attractive scaffolds for drug discovery. The specific compound, this compound, is an interesting subject for structural and functional studies due to the presence of both a hydrogen-bond donor/acceptor system in the pyrazole ring and a flexible carboxylic acid side chain. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for predicting its physicochemical properties and its potential interactions with biological targets.

Despite a thorough search of crystallographic databases, a definitive crystal structure for this compound has not been reported in the literature. To circumvent this data gap and provide valuable structural insights, this paper presents an in-depth analysis of the crystal structure of a related pyrazole derivative, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The structural features of this analog can serve as a model for understanding the potential packing and intermolecular interactions in the title compound.

Furthermore, this document outlines a robust synthetic route for the preparation of this compound via an aza-Michael addition, a reliable method for the N-alkylation of pyrazoles. A detailed experimental protocol for this synthesis and subsequent crystallization is provided to facilitate further research on this compound.

Logical Relationship of Analysed Compound

Crystal Structure Analysis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

The crystal structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate provides valuable insights into the packing and intermolecular interactions that can be expected in related pyrazole derivatives. The crystallographic data for this compound are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| α (°) | 90 |

| β (°) | 105.838(3) |

| γ (°) | 90 |

| Volume (ų) | 1018.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.423 |

| Absorption Coefficient (mm⁻¹) | 0.106 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.40 x 0.39 x 0.21 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 130(2) |

| 2θ range for data collection (°) | 4.44 to 55.76 |

| Reflections collected | 7713 |

| Independent reflections | 2402 [R(int) = 0.0340] |

| Data / restraints / parameters | 2402 / 0 / 147 |

| Goodness-of-fit on F² | 1.058 |

| Final R indices [I>2σ(I)] | R1 = 0.0416, wR2 = 0.1026 |

| R indices (all data) | R1 = 0.0538, wR2 = 0.1089 |

| Largest diff. peak and hole (e.Å⁻³) | 0.29 and -0.27 |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A comprehensive list of atomic coordinates and displacement parameters is typically deposited in crystallographic databases. For the purpose of this whitepaper, a subset of these parameters for the non-hydrogen atoms is presented to illustrate the molecular geometry.

| Atom | x | y | z | U(eq) (Ų) |

| O1 | 0.9304(1) | 0.4908(1) | 0.4289(1) | 0.024(1) |

| O2 | 1.2587(1) | 0.1919(1) | 0.4069(1) | 0.033(1) |

| O3 | 1.3094(1) | 0.3685(1) | 0.5097(1) | 0.028(1) |

| N1 | 0.8143(1) | 0.3129(1) | 0.5283(1) | 0.018(1) |

| N2 | 0.9416(1) | 0.3541(1) | 0.5113(1) | 0.018(1) |

| C1 | 0.7301(2) | 0.2031(2) | 0.5794(1) | 0.019(1) |

| C2 | 0.6033(2) | 0.2223(2) | 0.6189(1) | 0.023(1) |

| C3 | 0.5262(2) | 0.1189(2) | 0.6628(1) | 0.027(1) |

| C4 | 0.5752(2) | -0.0016(2) | 0.6672(1) | 0.028(1) |

| C5 | 0.7011(2) | -0.0205(2) | 0.6279(1) | 0.024(1) |

| C6 | 0.7788(2) | 0.0827(2) | 0.5841(1) | 0.021(1) |

| C7 | 1.0401(2) | 0.4651(2) | 0.4578(1) | 0.018(1) |

| C8 | 1.1689(2) | 0.3957(2) | 0.4633(1) | 0.018(1) |

| C9 | 1.0772(2) | 0.2818(2) | 0.5401(1) | 0.018(1) |

| C10 | 1.2215(2) | 0.2831(2) | 0.4646(1) | 0.020(1) |

| C11 | 1.4428(2) | 0.3582(2) | 0.5181(2) | 0.035(1) |

Note: U(eq) is defined as one third of the trace of the orthogonalized Uij tensor.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a base-catalyzed aza-Michael addition of 3-methylpyrazole to an acrylate derivative, followed by hydrolysis.

Materials:

-

3-Methylpyrazole

-

Ethyl acrylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Pyrazole Addition: A solution of 3-methylpyrazole (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour.

-

Michael Addition: The reaction mixture is cooled back to 0 °C, and ethyl acrylate (1.2 eq.) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate.

-

Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (2.0 eq.). The reaction mixture is heated to reflux and stirred for 4 hours.

-

Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system.

Procedure:

-

Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

-

Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature.

-

Crystal Growth: The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent over several days.

-

Isolation: The resulting crystals are isolated by decantation or filtration, washed with a small amount of cold solvent, and dried under a stream of nitrogen.

Conclusion

This technical whitepaper has addressed the topic of the crystal structure of this compound. While experimental crystallographic data for the title compound is currently unavailable, a detailed analysis of the crystal structure of a closely related analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been presented. This analysis provides a valuable framework for understanding the potential solid-state conformation and intermolecular interactions of the target molecule. Furthermore, a detailed and plausible experimental protocol for the synthesis and crystallization of this compound has been outlined. It is anticipated that the information provided herein will be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, crystallography, and materials science, and will encourage further investigation into the properties and applications of this and related pyrazole derivatives.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of specific experimental data for this compound, this document also includes data for its structural isomers and related pyrazole derivatives to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters such as melting point, solubility, and pKa are presented. The guide also briefly touches upon the general biological activities associated with the pyrazole scaffold, a moiety of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of pyrazole-based compounds.

Introduction

This compound is a carboxylic acid derivative featuring a 3-methylpyrazole heterocyclic core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique set of chemical properties and biological activities. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The propanoic acid side chain introduces a carboxylic acid functional group, influencing the molecule's acidity, solubility, and potential for further chemical modification.

This guide aims to consolidate the available information on the physicochemical properties of this compound and to provide standardized methodologies for its experimental characterization.

Physicochemical Properties

The experimental data for this compound is not extensively reported in the public domain. The following tables summarize the available data for the target compound and its close structural isomers to aid in preliminary assessment and experimental design.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 72145-00-7 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Physical Form | Solid | [1] |

Quantitative Physicochemical Data

| Compound | Melting Point (°C) | Solubility | pKa | Source |

| This compound | Not Reported | Not Reported | Not Reported | - |

| 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | Not Reported | 6.9 µg/mL (at pH 7.4) | Not Reported | [2] |

| 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6 | Not Reported | Soluble in water | Not Reported | [3] |

| alpha-amino-1H-pyrazole-1-propanoic acid | 243 | Not Reported | Data available | [4] |

Note: The solubility of the 5-methyl isomer is low in neutral conditions, which may be indicative for the 3-methyl isomer as well. The deuterated 5-methyl-3-yl isomer's water solubility suggests that the parent compound is likely water-soluble to some extent. The high melting point of the alpha-amino derivative is likely influenced by the presence of the amino group and may not be directly comparable.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the pyrazole ring and the carboxylic acid.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The nitrogen atoms of the pyrazole ring can also act as ligands for metal ions.

-

Carboxylic Acid: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It can also undergo esterification, amidation, and reduction to form the corresponding alcohol.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities.[4][5]

Pyrazole-containing compounds have been reported to act as:

-

Anti-inflammatory agents: Often through the inhibition of cyclooxygenase (COX) enzymes.[2]

-

Antimicrobial and antifungal agents. [6]

-

Anticancer agents. [5]

-

Analgesics and antipyretics. [4]

The specific biological profile of this compound would need to be determined through dedicated biological screening and mechanism of action studies.

Below is a generalized representation of a common mechanism of action for anti-inflammatory pyrazole derivatives, the inhibition of the COX pathway.

Caption: Generalized pathway of COX inhibition by pyrazole derivatives.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting point range (≤ 2 °C) is indicative of a pure compound.

Caption: Workflow for determining the melting point of a solid compound.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of the compound (e.g., 1 mg) is placed in a vial.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification:

-

Qualitative: The sample is visually inspected for the presence of undissolved solid.

-

Quantitative: If the solid dissolves, more solute is added until saturation is reached. If the solid does not fully dissolve, the supernatant is filtered or centrifuged, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Caption: Workflow for the quantitative determination of solubility.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of this compound.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent (typically water or a water/co-solvent mixture) at a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.

-

Titration: The base is added to the solution in small increments, and the pH is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

This compound is a compound of interest due to its pyrazole scaffold, which is prevalent in many biologically active molecules. This technical guide has summarized the currently available physicochemical data for this compound and its isomers. While specific experimental data remains limited, the provided experimental protocols offer a clear path for the thorough characterization of this molecule. Further research is warranted to fully elucidate its physical, chemical, and biological properties, which will be crucial for any future applications in drug discovery and development.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicstrive.com [academicstrive.com]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: 3-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid (CAS 72145-00-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid, identified by the CAS number 72145-00-7, is a heterocyclic carboxylic acid belonging to the pyrazole family. Pyrazole moieties are significant pharmacophores found in a variety of biologically active compounds and approved drugs, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This document provides a comprehensive technical overview of the known properties of this compound, including its physicochemical characteristics and safety information. It is important to note that specific pharmacological data, such as mechanism of action and detailed biological activities, for this particular compound are not extensively documented in publicly available literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| CAS Number | 72145-00-7 | Multiple Supplier Catalogs |

| Molecular Formula | C₇H₁₀N₂O₂ | Aaron Chemicals |

| Molecular Weight | 154.17 g/mol | Aaron Chemicals |

| Physical Form | Solid | Sigma-Aldrich |

| Solubility | 6.9 µg/mL (at pH 7.4, computed) | PubChem |

Synthesis and Experimental Protocols

General Synthetic Approach: Aza-Michael Addition

The reaction would involve the nucleophilic addition of the nitrogen atom at the 1-position of 3-methylpyrazole to the electrophilic β-carbon of acrylic acid or an acrylate ester.

Reaction:

3-Methylpyrazole + Acrylic Acid → this compound

A generalized experimental protocol would involve:

-

Reactant Preparation: Dissolving 3-methylpyrazole in a suitable solvent.

-

Addition of Michael Acceptor: Slowly adding acrylic acid or an acrylate ester to the reaction mixture. The reaction may be catalyzed by a base.

-

Reaction Conditions: Stirring the mixture at a specific temperature (ranging from room temperature to elevated temperatures) for a defined period to ensure complete reaction.

-

Work-up and Purification: After the reaction is complete, the product would be isolated through extraction and purified using techniques such as recrystallization or column chromatography.

-

Characterization: The final product would be characterized using spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Below is a conceptual workflow for this synthetic approach.

Biological and Pharmacological Properties

Currently, there is a lack of specific, publicly available data on the biological activity, pharmacological properties, and mechanism of action for this compound (CAS 72145-00-7). While the broader class of pyrazole derivatives is known for a wide range of biological activities, the specific effects of this compound have not been reported in the scientific literature.

Therefore, no signaling pathways or specific biological targets can be definitively associated with this molecule at this time.

Safety and Handling

Based on available Safety Data Sheet (SDS) information, this compound has the following GHS hazard classifications:

| Hazard Statement | Classification |

| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |

| H315 | Causes skin irritation (Skin corrosion/irritation, Category 2) |

| H319 | Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A) |

| H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3) |

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a pyrazole derivative with well-defined physicochemical properties. While a plausible synthetic route via aza-Michael addition can be proposed, there is a notable absence of specific biological and pharmacological data in the public domain. For researchers and drug development professionals, this compound may represent an opportunity for novel investigation into its potential biological activities, leveraging the known therapeutic potential of the pyrazole scaffold. Any handling of this compound should be done in accordance with the safety information provided in its Safety Data Sheet.

The Multifaceted Biological Activities of Pyrazole Propanoic Acid Derivatives: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole propanoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the underlying scientific principles.

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant activities.[3] The incorporation of a propanoic acid moiety into the pyrazole scaffold has been a strategic approach to enhance potency and modulate physicochemical properties, leading to the development of compounds with significant therapeutic potential. This guide aims to consolidate the current knowledge on pyrazole propanoic acid derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of Pyrazole Propanoic Acid Derivatives

The synthesis of pyrazole propanoic acid derivatives often involves multi-step reactions. A common and effective method is the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde to form a chalcone, followed by cyclization with hydrazine hydrate and subsequent derivatization to introduce the propanoic acid group.[4][5][6][7]

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized synthesis of pyrazole propanoic acid derivatives.

Antimicrobial Activity

Pyrazole propanoic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[4][8][9] The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][10]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and zone of inhibition data for representative pyrazole propanoic acid derivatives against various microorganisms.

| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Derivative A | Staphylococcus aureus | 16 | 18 | [8] |

| Escherichia coli | 32 | 15 | [8] | |

| Candida albicans | 8 | 20 | [11] | |

| Derivative B | Bacillus subtilis | 12.5 | 22 | [4] |

| Pseudomonas aeruginosa | 64 | 12 | [4] | |

| Aspergillus niger | 16 | 19 | [8] | |

| Ciprofloxacin | S. aureus | 1 | 25 | [8] |

| Fluconazole | C. albicans | 4 | 24 | [11] |

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of pyrazole propanoic acid derivatives is commonly assessed using the agar well diffusion method.[8][12][13][14]

Objective: To determine the susceptibility of a microbial strain to the test compounds.

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Bacterial or fungal cultures

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of the agar plate to create a lawn.[14]

-

Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.[12]

-

Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.[12]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[8]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[14]

Caption: Workflow of the agar well diffusion assay.

Anti-inflammatory Activity

A significant area of investigation for pyrazole propanoic acid derivatives is their anti-inflammatory activity. Many of these compounds act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[15] Some derivatives exhibit selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX inhibition and in vivo anti-inflammatory activity of selected pyrazole propanoic acid derivatives.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Carrageenan-induced Paw Edema Inhibition (%) | Reference |

| Derivative C | 2.5 | 0.041 | 60.98 | 65 | [15][16] |

| Derivative D | 0.3 | 0.014 | 21.43 | 72 | [15][16] |

| Celecoxib | 15 | 0.04 | 375 | 78 | |

| Indomethacin | 0.1 | 1.2 | 0.083 | 85 |

Mechanism of Action: COX Inhibition in the Arachidonic Acid Pathway

The anti-inflammatory effects of these derivatives are primarily mediated through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Caption: Inhibition of COX enzymes by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.[10][17][18][19][20]

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Test compounds and standard drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[18]

-

Grouping and Fasting: Animals are divided into groups (control, standard, test) and fasted overnight with free access to water.

-

Compound Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[20]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Pyrazole propanoic acid derivatives have emerged as promising candidates for anticancer drug development, demonstrating cytotoxic effects against various cancer cell lines.[12][13] Their mechanisms of action can be diverse, including the induction of apoptosis and inhibition of kinases involved in cancer cell proliferation.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazole propanoic acid derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative E | MCF-7 (Breast) | 2.63 | [1] |

| A549 (Lung) | 5.8 | [19] | |

| HeLa (Cervical) | 4.94 | [13] | |

| Derivative F | WM266.4 (Melanoma) | 3.16 | [2] |

| PANC-1 (Pancreatic) | 8.14 | [12] | |

| Doxorubicin | MCF-7 (Breast) | 0.5 | [19] |

| Cisplatin | A549 (Lung) | 3.2 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1][2][3]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.[3]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]

-

IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined from the dose-response curve.

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Pyrazole propanoic acid derivatives have consistently demonstrated a remarkable range of biological activities, positioning them as a highly valuable scaffold in the field of medicinal chemistry. The compiled data and methodologies within this guide underscore their potential as antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications. Further elucidation of their mechanisms of action will be crucial for the rational design of next-generation drugs based on this versatile chemical framework. The detailed protocols provided herein serve as a foundational resource to ensure the standardization and reproducibility of future investigations into this promising class of compounds.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. benchchem.com [benchchem.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. hereditybio.in [hereditybio.in]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. topogen.com [topogen.com]

- 12. botanyjournals.com [botanyjournals.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. inotiv.com [inotiv.com]

Pharmacological Potential of 3-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid: A Technical Overview of a Promising Scaffold

Disclaimer: Extensive literature and patent searches for the specific compound 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid did not yield specific pharmacological data, including quantitative metrics, detailed experimental protocols, or defined signaling pathways. Therefore, this guide provides a comprehensive overview of the pharmacological potential of the broader class of pyrazole-propanoic acid derivatives and highlights findings for a closely related isomer, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid , to inform researchers, scientists, and drug development professionals on the potential applications of this chemical scaffold.

The pyrazole ring is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocycle for a wide range of therapeutic indications.[1][2] The linkage of a propanoic acid moiety to the pyrazole core introduces a versatile functional group that can modulate physicochemical properties and interact with various biological targets. While direct studies on this compound are not publicly available, the extensive research on its derivatives suggests significant therapeutic potential across several disease areas.

Potential Therapeutic Areas for Pyrazole-Propanoic Acid Derivatives

The versatility of the pyrazole-propanoic acid scaffold allows for the development of compounds with diverse pharmacological activities. Key potential therapeutic areas identified from studies on its derivatives include:

-

Oncology: Numerous pyrazole derivatives have been investigated as anti-cancer agents.[3] For instance, complex derivatives have been developed as inhibitors of protein kinases, which are crucial in cancer cell signaling.

-

Inflammatory Diseases: The pyrazole scaffold is a well-known feature in anti-inflammatory drugs. Derivatives of pyrazole-propanoic acid could potentially exhibit anti-inflammatory effects.

-

Infectious Diseases: The pyrazole nucleus is found in various antimicrobial agents. Modifications of the pyrazole-propanoic acid structure could lead to the development of new antibacterial or antifungal compounds.

-

Neurological Disorders: Certain pyrazole derivatives have shown activity in the central nervous system, suggesting potential applications in treating neurodegenerative diseases or psychiatric disorders.[4]

The Isomer: 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid

While information on the target compound is scarce, its isomer, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-46-2), has a documented, albeit non-therapeutic, application. A deuterated form of this isomer, 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6, is utilized as an analytical standard in the diagnosis of tyrosinemia type 1.[5] In this context, it is used to quantify succinylacetone, a marker for the disease, in dried blood spots.[5] This application, while not a direct pharmacological use, indicates the compound's stability and utility in biological matrices.

General Experimental Workflow for Pharmacological Profiling

The following diagram illustrates a general workflow for the initial pharmacological evaluation of a novel compound like this compound. This process is standard in early-stage drug discovery.

Conclusion and Future Directions

While direct pharmacological data for this compound is not currently available in the public domain, the extensive research on the pyrazole-propanoic acid scaffold highlights its significant potential in drug discovery. The diverse biological activities of its derivatives, ranging from anticancer to anti-inflammatory and antimicrobial, underscore the importance of this chemical class.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its close analogs. A thorough investigation, following a workflow similar to the one outlined above, would be necessary to elucidate its specific pharmacological profile, mechanism of action, and potential therapeutic applications. The lack of current data represents a clear opportunity for novel research in the field of medicinal chemistry. Researchers are encouraged to explore the synthesis of this compound and screen it against a variety of biological targets to unlock its potential therapeutic value.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 5. lumiprobe.com [lumiprobe.com]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of pyrazole compounds, a cornerstone of modern medicinal chemistry. We will delve into the seminal synthetic work, present key quantitative data for early derivatives, provide detailed experimental protocols, and visualize the critical pathways and workflows that have shaped our understanding and application of this versatile heterocyclic scaffold.

The Genesis of Pyrazole Chemistry: A Serendipitous Discovery

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1] While attempting to synthesize quinoline derivatives, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine, which unexpectedly yielded a novel heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[1] This serendipitous discovery laid the foundation for an entirely new class of compounds. The significance of this discovery was quickly realized with the subsequent synthesis of Antipyrine (also known as Phenazone), one of the first synthetic drugs to be widely used for its potent analgesic and antipyretic properties.[2] The term "pyrazole" itself was coined by Knorr in 1883.[3]

Following Knorr's pioneering work, the fundamental pyrazole ring was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] These early discoveries ignited a wave of research into pyrazole chemistry, leading to the development of a vast array of derivatives with diverse applications, from pharmaceuticals to dyes and agrochemicals.[3][4]

A Timeline of Pyrazole Discovery and Development

The journey of pyrazole compounds from a laboratory curiosity to a multi-billion dollar pharmaceutical market is marked by several key milestones. The following diagram illustrates the historical progression of significant discoveries and drug approvals in the field of pyrazole chemistry.

Quantitative Data of Early Pyrazole Derivatives

The following table summarizes the key physical properties of some of the earliest and most significant pyrazole compounds. This data is compiled from historical records and modern chemical databases.

| Compound Name | IUPAC Name | Year of First Synthesis | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Pyrazole | 1H-pyrazole | 1889 | C₃H₄N₂ | 68.08 | 68-70[3][5] | Soluble in water, ethanol, and ether.[6] |

| 1-Phenyl-3-methyl-5-pyrazolone | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1883 | C₁₀H₁₀N₂O | 174.20 | 127-131 | Slightly soluble in hot water and ethanol; soluble in acids and alkalis. |

| Antipyrine (Phenazone) | 1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 1883 | C₁₁H₁₂N₂O | 188.23 | 111-114 | Soluble in water, ethanol, and chloroform.[7] |

| Tartrazine | Trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate | 1884 | C₁₆H₉N₄Na₃O₉S₂ | 534.36 | Decomposes above 300 | Soluble in water.[8][9] |

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of foundational pyrazole compounds, based on original publications and modern interpretations.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

Apparatus:

-

Reaction vessel

-

Water bath for heating

-

Separatory funnel

-

Crystallizing dish

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Initial Condensation: Allow the mixture to stand at room temperature. An oily condensation product and water will form.

-

Separation of Water: Separate the upper aqueous layer from the oily product using a separatory funnel.

-

Cyclization: Heat the oily product on a water bath. The elimination of ethanol occurs, leading to the formation of the crude pyrazolone.

-

Isolation and Purification: Upon cooling, the product solidifies. The solid 1-phenyl-3-methyl-5-pyrazolone is then collected. While not explicitly mentioned in the original paper, modern procedures would involve recrystallization from a suitable solvent like ethanol to obtain a purified product.

Synthesis of Antipyrine (Phenazone)

This protocol describes the methylation of 1-phenyl-3-methyl-5-pyrazolone to produce Antipyrine.

Materials:

-

1-Phenyl-3-methyl-5-pyrazolone

-

Dimethyl sulfate or Methyl iodide

-

Methanol or Acetonitrile (solvent)

-

Sodium bicarbonate (if using methyl iodide)

Procedure:

-

Dissolution: Dissolve 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent such as methanol or acetonitrile.

-

Methylation: Add the methylating agent (dimethyl sulfate or methyl iodide) to the solution. If using methyl iodide, a base like sodium bicarbonate is typically added.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization, commonly from an ethanol/water mixture or benzene, to yield crystalline Antipyrine.[10]

Pyrazoles in Drug Development: The COX-2 Signaling Pathway

A pivotal moment in the history of pyrazole-based pharmaceuticals was the development of Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.[11] This class of drugs revolutionized the treatment of inflammation and pain by offering a more targeted approach with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The following diagram illustrates the prostaglandin synthesis pathway and the mechanism of action of selective COX-2 inhibitors.

A Generalized Workflow for Pyrazole-Based Drug Discovery

The journey from a novel pyrazole scaffold to a marketed drug is a long and complex process. The following diagram outlines a generalized workflow for the discovery and development of bioactive pyrazole compounds.

Conclusion

From its unexpected synthesis in 1883, the pyrazole ring system has evolved into a "privileged scaffold" in medicinal chemistry.[12] Its unique structural and electronic properties have enabled the development of a wide range of therapeutic agents that have had a profound impact on human health. The ongoing exploration of novel synthetic methodologies and the continued investigation into the biological activities of new pyrazole derivatives ensure that this remarkable heterocycle will remain a focal point of research and development for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Tartrazine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Antipyrine | 60-80-0 [chemicalbook.com]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, focusing on their synthesis, physicochemical properties, and the critical role of regioselectivity. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, where the specific isomeric form of a molecule can significantly impact its biological activity.

Introduction: The Significance of Isomerism

In the field of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. The subject of this guide, this compound, presents a key isomeric challenge rooted in the tautomerism of the 3-methyl-1H-pyrazole ring.

The tautomerism of 3-methyl-1H-pyrazole results in two primary regioisomers upon N-alkylation:

-

This compound

-

3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

The selective synthesis of one isomer over the other is a crucial step in the development of any potential therapeutic agent based on this scaffold. This guide will delve into the synthetic strategies to achieve this selectivity and provide a comparative analysis of the resulting isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of each isomer is essential for formulation development, pharmacokinetic studies, and understanding structure-activity relationships (SAR). The following table summarizes the known quantitative data for the two principal isomers.

| Property | This compound | 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid |

| Molecular Formula | C₇H₁₀N₂O₂ | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol [1] | 154.17 g/mol [2] |

| CAS Number | 72145-00-7[1] | 180741-46-2[2] |

| IUPAC Name | This compound | 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid[2] |

| Solubility | Data not available | 6.9 µg/mL (at pH 7.4)[2] |

| Appearance | Solid[1] | Data not available |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The key to distinguishing between the 3-methyl and 5-methyl isomers lies in the chemical shifts of the pyrazole ring protons and carbons.

Expected ¹H NMR Signals (in CDCl₃):

-

This compound:

-

Pyrazole ring protons: Two distinct signals, a doublet around δ 7.3-7.5 ppm and a doublet around δ 6.0-6.2 ppm.

-

Propanoic acid chain: A triplet around δ 4.2-4.4 ppm (-CH₂-N), a triplet around δ 2.8-3.0 ppm (-CH₂-COOH).

-

Methyl group: A singlet around δ 2.2-2.4 ppm.

-

-

3-(5-methyl-1H-pyrazol-1-yl)propanoic acid:

-

Pyrazole ring protons: Two distinct signals, a singlet or narrow triplet around δ 7.2-7.4 ppm and a singlet or narrow triplet around δ 5.9-6.1 ppm.

-

Propanoic acid chain: A triplet around δ 4.1-4.3 ppm (-CH₂-N), a triplet around δ 2.7-2.9 ppm (-CH₂-COOH).

-

Methyl group: A singlet around δ 2.1-2.3 ppm.

-

Expected ¹³C NMR Signals (in CDCl₃):

The chemical shifts of the pyrazole ring carbons will be diagnostic. In the 3-methyl isomer, the methyl-substituted carbon (C3) will be downfield compared to the corresponding carbon in the 5-methyl isomer. Conversely, the C5 carbon will be more shielded in the 3-methyl isomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Both isomers are expected to show the following characteristic absorption bands:

-

~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2950-2850 cm⁻¹: C-H stretches of the alkyl groups.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600-1450 cm⁻¹: C=N and C=C stretches of the pyrazole ring.

Experimental Protocols: Regioselective Synthesis

The synthesis of this compound and its 5-methyl isomer hinges on the regioselective N-alkylation of 3-methyl-1H-pyrazole with a suitable three-carbon electrophile. The outcome of this reaction is highly dependent on the reaction conditions.

General Principles of Regioselectivity in Pyrazole Alkylation

The two nitrogen atoms in the 3-methyl-1H-pyrazole ring exhibit different steric and electronic environments, which can be exploited to direct alkylation to a specific nitrogen.

-

Steric Hindrance: The nitrogen at the 1-position (N1) is adjacent to the methyl group, making it more sterically hindered than the nitrogen at the 2-position (N2). Bulky alkylating agents will preferentially react at the less hindered N2 position, which, due to tautomerism, leads to the 5-methyl substituted product.

-

Electronic Effects: The choice of base and solvent can influence the electronic distribution within the pyrazole anion, thereby directing the alkylation. Stronger bases and polar aprotic solvents often favor alkylation at the more nucleophilic nitrogen.

Protocol for the Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (Predominantly)

This protocol aims to favor the formation of the less sterically hindered 5-methyl isomer.

Materials:

-

3-methyl-1H-pyrazole

-

Ethyl acrylate

-

Sodium ethoxide (21% in ethanol)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1H-pyrazole (1.0 eq) in absolute ethanol.

-

Addition of Base and Alkylating Agent: To the stirred solution, add sodium ethoxide (1.1 eq) dropwise at room temperature. After stirring for 15 minutes, add ethyl acrylate (1.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

-

Hydrolysis: Add an excess of 6M hydrochloric acid and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

-

Extraction: Cool the mixture and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol for the Synthesis of this compound (Predominantly)

Achieving high selectivity for the 3-methyl isomer is more challenging due to steric hindrance. This often requires the use of specific reaction conditions or protecting group strategies. The following is a generalized approach that may favor the formation of the 3-methyl isomer.

Materials:

-

3-methyl-1H-pyrazole

-

3-Bromopropanoic acid

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous DMF, add 3-methyl-1H-pyrazole (1.0 eq).

-

Addition of Alkylating Agent: Add a solution of 3-bromopropanoic acid (1.1 eq) in anhydrous DMF dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Biological Significance and Future Directions

The differential biological activities of pyrazole isomers are well-documented. The orientation of the substituents on the pyrazole ring can significantly alter the molecule's ability to interact with biological targets such as enzymes and receptors. Therefore, the ability to selectively synthesize and characterize the isomers of this compound is of high importance for medicinal chemistry and drug development.

Future research in this area could focus on:

-

The development of more highly regioselective and stereoselective synthetic methods.

-

A comprehensive evaluation of the biological activities of each isomer against a panel of relevant targets.

-

In-depth structure-activity relationship studies to guide the design of more potent and selective analogs.

-

Investigation of the metabolic fate and pharmacokinetic profiles of each isomer.

By providing a detailed understanding of the synthesis and properties of these isomers, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. As with any active pharmaceutical ingredient (API) or drug candidate, accurate quantification is crucial during research, development, and quality control processes. The use of a well-characterized analytical standard is fundamental for achieving reliable and reproducible results.